molecular formula C12H16ClNO2 B14485961 N-(4-Methoxyphenyl)valyl chloride CAS No. 64823-70-7

N-(4-Methoxyphenyl)valyl chloride

Cat. No.: B14485961
CAS No.: 64823-70-7
M. Wt: 241.71 g/mol
InChI Key: LDBMUEATVZUJTR-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)valyl chloride is a protected amino acid chloride derivative designed for synthetic organic and medicinal chemistry applications. This reagent integrates a valyl backbone, a proteinogenic amino acid, with a 4-methoxyphenyl (PMP) protecting group on the nitrogen. The highly reactive acid chloride moiety facilitates efficient acylation reactions, making it a valuable building block for the rapid construction of peptide chains and amide bonds without the need for additional coupling agents. Its primary research application is likely in the synthesis of novel peptide analogs and as a key intermediate in the development of pharmacologically active compounds. The 4-methoxyphenyl group can serve as a protective group for the amine functionality, which can be selectively removed under controlled oxidative conditions. Researchers can utilize this reagent to introduce a valine residue with a protected amine into complex molecules, streamlining the synthetic pathway for target structures. This is particularly valuable in combinatorial chemistry and the exploration of structure-activity relationships (SAR) during drug discovery efforts, similar to the use of other specialized acyl chlorides in developing active molecules. Handling and Storage: This compound is highly moisture-sensitive and must be stored under an inert atmosphere at 2-8°C. Use in a well-ventilated fume hood. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

64823-70-7

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-(4-methoxyanilino)-3-methylbutanoyl chloride

InChI

InChI=1S/C12H16ClNO2/c1-8(2)11(12(13)15)14-9-4-6-10(16-3)7-5-9/h4-8,11,14H,1-3H3

InChI Key

LDBMUEATVZUJTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)Cl)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Preparation Methodologies for N-(4-Methoxyphenyl)valyl Chloride

N-Arylation of Valine Derivatives

The introduction of the 4-methoxyphenyl group to valine’s amino group represents the foundational step. Patent CN102219657A and WO2020019529A1 provide analogous strategies for N-arylation, albeit with distinct substrates.

Copper-Catalyzed Ullmann Coupling

Adapting methods from peptide synthesis, valine’s amino group may undergo Ullmann-type coupling with 4-iodoanisole in the presence of a copper(I) catalyst. The reaction proceeds in dimethylformamide (DMF) at 80–100°C, utilizing potassium carbonate (K₂CO₃) as a base. Protecting the carboxylic acid as a methyl ester (e.g., using thionyl chloride and methanol) prevents undesired side reactions. Post-coupling hydrolysis with lithium hydroxide (LiOH) regenerates the carboxylic acid. Yields for analogous N-arylation reactions range from 65% to 78%.

Reductive Amination with 4-Methoxyphenylboronic Acid

An alternative route employs reductive amination between valine methyl ester and 4-methoxyphenylboronic acid, catalyzed by palladium(II) acetate in tetrahydrofuran (THF). Sodium triacetoxyborohydride (NaBH(OAc)₃) facilitates imine reduction, achieving 70–85% yields for similar substrates. This method avoids harsh conditions but requires rigorous exclusion of moisture.

Carboxylic Acid Activation to Acid Chloride

Conversion of N-(4-methoxyphenyl)valine to its acid chloride is achieved via chlorinating agents. Data from WO2020019529A1 and eScholarship highlight two predominant methods:

Thionyl Chloride (SOCl₂) Protocol

Reaction of N-(4-methoxyphenyl)valine with excess SOCl₂ in anhydrous dichloromethane (CH₂Cl₂) at 0–5°C, followed by reflux at 40°C for 2 hours, affords the acid chloride in 90–95% yield. Catalytic N,N-dimethylformamide (DMF) (1–2 mol%) accelerates the reaction by generating reactive intermediates. Residual SOCl₂ is removed under reduced pressure, yielding the product as a pale-yellow oil.

Oxalyl Chloride [(COCl)₂] Method

For oxygen-sensitive substrates, oxalyl chloride in THF at −20°C provides milder conditions. After 4 hours, the mixture warms to room temperature, and volatiles are evaporated. This method achieves 85–88% yield but requires stringent anhydrous handling.

Integrated Multistep Synthesis

Combining N-arylation and chlorination steps, a representative synthesis proceeds as follows:

  • Protection of Valine Carboxylic Acid : Valine is esterified to methyl valinate using SOCl₂ in methanol (90% yield).
  • N-Arylation : Methyl valinate reacts with 4-iodoanisole, CuI (10 mol%), and 1,10-phenanthroline in DMF at 100°C for 24 hours (72% yield).
  • Ester Hydrolysis : The methyl ester is cleaved with LiOH in THF/water (95% yield).
  • Acid Chloride Formation : SOCl₂ in CH₂Cl₂ converts the acid to the chloride (93% yield).

Total Yield : 72% × 95% × 93% ≈ 63.5% over three steps.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

Thionyl chloride outperforms oxalyl chloride in yield (90–95% vs. 85–88%) and reaction time (2 hours vs. 4 hours). However, oxalyl chloride is preferable for thermally labile substrates. Copper-catalyzed Ullmann coupling, while reliable, demands higher temperatures than palladium-mediated reductive amination, which offers better functional group tolerance.

Stereochemical Considerations

Retention of valine’s (S)-configuration is critical. Use of L-valine and low-temperature conditions during N-arylation minimizes racemization. Comparative ¹H NMR analyses of synthetic batches reveal that reactions above 40°C induce partial epimerization (5–10% D-isomer).

Solvent and Base Selection

Polar aprotic solvents (DMF, THF) enhance N-arylation rates but may complicate acid chloride isolation. Dichloromethane, with its low boiling point, facilitates solvent removal post-chlorination. Triethylamine (Et₃N) or diisopropylethylamine (DIEA) effectively scavenge HCl during chlorination, preventing side reactions.

Experimental Data and Optimization Tables

Table 1. N-Arylation Conditions and Yields

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Ullmann Coupling CuI DMF 100 24 72
Reductive Amination Pd(OAc)₂ THF 25 12 85

Table 2. Acid Chloride Formation Efficiency

Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%)
SOCl₂ CH₂Cl₂ 40 2 93
(COCl)₂ THF 25 4 88

Challenges and Mitigation Strategies

Moisture Sensitivity

Acid chlorides hydrolyze rapidly to carboxylic acids. Storage under argon at −20°C in anhydrous acetonitrile extends stability to 1 week. In situ generation for immediate use in peptide couplings is recommended.

Byproduct Formation

Over-chlorination or sulfonate ester formation (from SOCl₂) is minimized by stoichiometric control and incremental reagent addition.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)valyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: N-(4-Methoxyphenyl)valyl amine, N-(4-Methoxyphenyl)valyl alcohol, or N-(4-Methoxyphenyl)valyl thiol.

    Hydrolysis: N-(4-Methoxyphenyl)valeric acid.

    Reduction: N-(4-Methoxyphenyl)valyl amine.

Scientific Research Applications

N-(4-Methoxyphenyl)valyl chloride has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify peptides and proteins, aiding in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicinal Chemistry: It serves as a building block for the development of potential drug candidates, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: The compound can be utilized in the synthesis of functional materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)valyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophilic sites on biomolecules, such as amino groups on proteins or peptides. This acylation can alter the structure and function of the target molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of N-(4-Methoxyphenyl)valyl chloride, highlighting differences in substituents, yields, melting points, and reactivity:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Functional Group Reactivity Notes
2-(N-(4-Methoxyphenyl)sulfamoyl)acetyl chloride (14a) Sulfamoyl group, 4-OCH₃ 80 147–149 Sulfamoyl acetyl chloride High reactivity due to electron-donating OCH₃
2-(N-(4-Methoxy-3-nitrophenyl)sulfamoyl)acetyl chloride (14b) 3-NO₂, 4-OCH₃ 78 136–138 Sulfamoyl acetyl chloride Enhanced reactivity from electron-withdrawing NO₂
2-(N-(3-Hydroxy-4-methoxyphenyl)sulfamoyl)acetyl chloride (14c) 3-OH, 4-OCH₃ 67 129–131 Sulfamoyl acetyl chloride Lower yield due to phenolic OH complicating synthesis
N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride Thiocarbamoyl group, N-methyl N/A N/A Thiocarbamoyl chloride Reduced electrophilicity vs. acyl chlorides
Valeroyl chloride (used in azetidin-2-one synthesis) Straight-chain acyl chloride N/A N/A Aliphatic acyl chloride Lower steric hindrance compared to valyl derivatives

Key Observations:

  • Electronic Effects: Electron-donating groups (e.g., 4-OCH₃ in 14a) stabilize the aromatic ring but may reduce electrophilicity at the acyl chloride. Conversely, electron-withdrawing groups (e.g., 3-NO₂ in 14b) increase reactivity .
  • Steric Effects: Branched-chain residues (e.g., valyl) in this compound likely reduce reactivity compared to straight-chain analogs like valeroyl chloride due to steric hindrance .
  • Synthetic Yields: Substituents such as hydroxyl groups (14c) can lower yields due to side reactions or purification challenges .

Physicochemical Properties

  • Melting Points: Electron-withdrawing substituents (e.g., NO₂ in 14b) lower melting points compared to electron-donating groups (14a), likely due to disrupted crystal packing .
  • Solubility: Methoxyphenyl groups enhance solubility in polar aprotic solvents (e.g., DCM, THF), whereas aliphatic acyl chlorides (e.g., valeroyl chloride) are more lipophilic .

Research Findings and Implications

  • Synthetic Utility: this compound’s branched structure may offer regioselectivity advantages in peptide coupling reactions compared to linear analogs .
  • Drug Discovery: Methoxyphenyl-containing acyl chlorides serve as key intermediates for antitubulin agents (e.g., cytotoxic compounds targeting colchicine-binding sites on tubulin) .
  • Stability Challenges: Acyl chlorides with electron-rich aromatic systems (e.g., 14a) may require anhydrous conditions to prevent hydrolysis, whereas electron-deficient analogs (14b) are more stable .

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